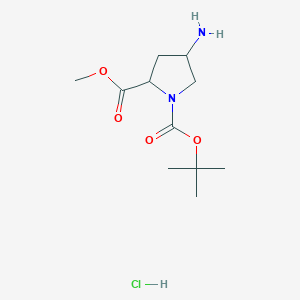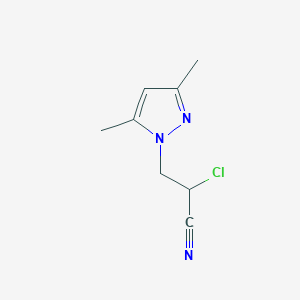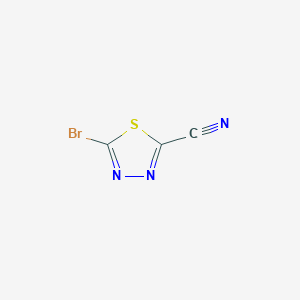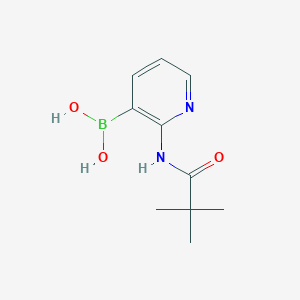
(2-ピバルアミドピリジン-3-イル)ボロン酸
説明
“(2-Pivalamidopyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C10H15BN2O3 . It is used in various scientific experiments due to its unique properties.
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as “(2-Pivalamidopyridin-3-yl)boronic acid”, has been achieved through several methods. These include halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .Molecular Structure Analysis
The molecular structure of “(2-Pivalamidopyridin-3-yl)boronic acid” is represented by the formula C10H15BN2O3 . The average mass is 222.049 Da and the monoisotopic mass is 222.117569 Da .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, such as “(2-Pivalamidopyridin-3-yl)boronic acid”, is a valuable but not well-developed transformation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of “(2-Pivalamidopyridin-3-yl)boronic acid” include a molecular weight of 222.05 g/mol . Other properties such as density, melting point, and boiling point are not provided in the search results.科学的研究の応用
光触媒アプリケーション
(2-ピバルアミドピリジン-3-イル)ボロン酸: は、光触媒プロセスを強化する可能性を探求されてきました。 この化合物は、二酸化チタン(TiO2)などの半導体表面と相互作用し、バンドギャップエネルギーを低下させ、光触媒効率を向上させることができます 。これは、持続可能な太陽エネルギーを使用して汚染物質を分解する際に特に役立ちます。
センシングテクノロジー
(2-ピバルアミドピリジン-3-イル)ボロン酸を含むボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどのルイス塩基と錯体を形成する能力で知られています。 この特性は、さまざまな生物学的および化学物質を検出するためのセンサーの開発に利用されています 。
生物学的ラベリングとタンパク質修飾
ボロン酸のジオール錯体形成能力は、生物学的ラベリングとタンパク質修飾にも使用できます。 このアプリケーションは、生物学的システム内のタンパク質の機能と相互作用を理解するために不可欠です 。
治療開発
ボロン酸誘導体は、新しい治療薬の開発に使用されています。 生物学的分子との相互作用により、特定の生化学経路を標的とする薬物の開発につながる可能性があります 。
材料化学
(2-ピバルアミドピリジン-3-イル)ボロン酸: は、スマートハイドロゲルやポリマーを作成するために材料に組み込むことができます。 これらの材料は、環境刺激に応答し、制御された薬物放出から応答性表面の作成まで、さまざまな用途があります 。
分離技術
分離技術の分野では、ボロン酸は選択的な結合特性のために使用されます。 これらは、糖類やその他のジオール含有分子の分離を助けることができ、分析化学と調製化学の両方で有益です 。
電気泳動
ボロン酸は、電気泳動技術でグリコシル化分子を分離するために使用されます。 これは、グリコシル化タンパク質やその他の生体分子の分析で特に役立ちます 。
生体医用デバイス
(2-ピバルアミドピリジン-3-イル)ボロン酸を含むボロン酸の可逆的クリックケミストリーは、生体医用デバイスの設計に活用されています。 これらのデバイスは、生体内モニタリングおよび制御された治療薬送達に使用できます 。
Safety and Hazards
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often through the formation of reversible covalent bonds with biomolecules containing cis-diol groups .
Mode of Action
The mode of action of (2-Pivalamidopyridin-3-yl)boronic acid is likely to involve the formation of reversible covalent bonds with its targets. This is a characteristic feature of boronic acids and their derivatives . The compound may undergo catalytic protodeboronation, a process that involves the removal of the boron group .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various biochemical transformations, leading to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centres .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalysed carbon–carbon bond-forming reaction, is known to involve boronic acids and their derivatives . This suggests that (2-Pivalamidopyridin-3-yl)boronic acid could potentially be involved in similar reactions, influencing its bioavailability.
Result of Action
Boronic acids and their derivatives are known to have significant utility in asymmetric synthesis, leading to the formation of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action, efficacy, and stability of (2-Pivalamidopyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids and their derivatives . .
特性
IUPAC Name |
[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQFXQKJXANOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)NC(=O)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694477 | |
| Record name | [2-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036243-43-2 | |
| Record name | [2-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




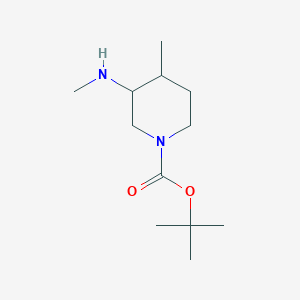
![2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1394542.png)
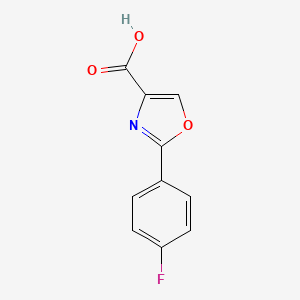

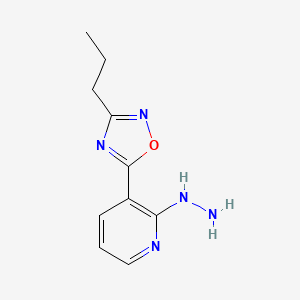
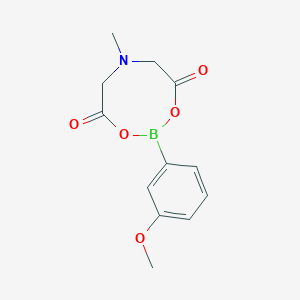
![tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B1394547.png)
